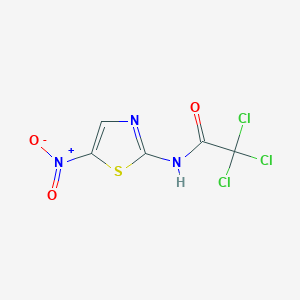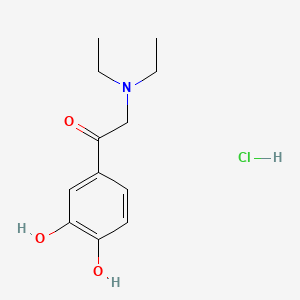
2,6-Dimethyl-naphthalen-1-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-naphthalen-1-ylamine is an organic compound with the molecular formula C12H13N It belongs to the class of aromatic amines, characterized by the presence of an amine group attached to a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-naphthalen-1-ylamine typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting dimethyl-naphthalene is then subjected to amination reactions to introduce the amine group.
Another approach involves the direct amination of 2,6-dimethylnaphthalene using ammonia or amines under high temperature and pressure conditions, often in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient conversion rates. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-naphthalen-1-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Imines, amides, and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-naphthalen-1-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the manufacture of high-performance materials, including polymers and resins. It is also used in the production of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-naphthalen-1-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
In chemical reactions, the amine group can act as a nucleophile, participating in various substitution and addition reactions. The presence of methyl groups on the naphthalene ring can affect the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-naphthalen-1-ylamine can be compared with other similar compounds such as:
2,6-Dimethylnaphthalene: Lacks the amine group, making it less reactive in certain types of chemical reactions.
1,6-Dimethyl-naphthalen-2-ylamine: Positional isomer with different reactivity and properties.
2,6-Dimethyl-aniline: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different chemical behavior.
Propriétés
Numéro CAS |
116530-20-2 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2,6-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,13H2,1-2H3 |
Clé InChI |
QZTOWNGXBZSHHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)



![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)

![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)
